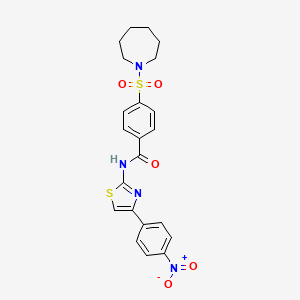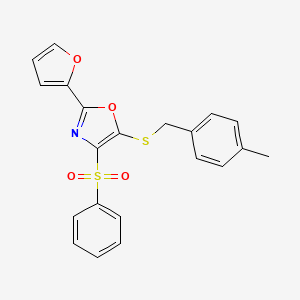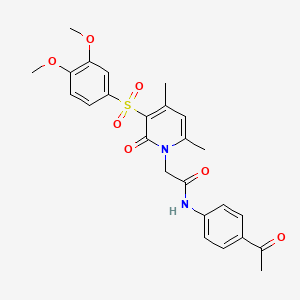![molecular formula C23H22FN3O6 B2500143 Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate CAS No. 899992-72-4](/img/structure/B2500143.png)
Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride . This suggests that the synthesis of the compound may also involve multi-step reactions, possibly including the use of anilino and fluorophenyl precursors, to introduce the respective functional groups into the pyridazine carboxylate framework.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction studies. For example, the compound mentioned in the first paper crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonds that contribute to its structural stability . Additionally, π-π interactions help stabilize the molecular structure. These findings imply that the compound may also exhibit similar intramolecular interactions and crystalline features, which could be confirmed through analogous structural analysis.
Chemical Reactions Analysis
The reactivity of related compounds with nucleophilic reagents has been explored, as seen in the second paper, where ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives . This indicates that the compound may also be reactive towards nucleophiles, potentially leading to a variety of derivatives depending on the specific reagents used. Such reactions could be utilized to synthesize new materials or to modify the compound for specific applications.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. For instance, the antimicrobial activities of the synthesized pyrazole carboxylate compound were studied, suggesting potential pharmacological importance . This implies that the compound may also possess biological activity, which could be of interest for pharmaceutical applications. The physical properties such as solubility, melting point, and stability could be inferred based on the functional groups present in the molecule and their known effects on related compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate, due to its complex structure, plays a significant role in the synthesis and characterization of various compounds. Research has shown that compounds with similar structures can be synthesized using efficient methods, leading to novel molecules with potential applications in pharmaceuticals and materials science. For example, Mizuno et al. (2006) discussed the syntheses of metabolites of a related compound, showcasing the versatility of such molecules in generating new pharmacologically active metabolites (Mizuno et al., 2006). Similarly, Devendar et al. (2013) explored the synthesis, characterization, and applications of pyridazine and fulvene derivatives, emphasizing the utility of these frameworks in the development of densely functionalized heterocyclic molecules (Devendar et al., 2013).
Chemical Reactivity and Transformations
The reactivity of similar compounds provides insight into the potential chemical transformations of ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate. Nikolaenkova et al. (2019) studied the reactivity of α-hydroxyamino oximes, leading to the formation of various carboxylic acid ethyl esters, which could indicate the versatility of ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate in synthesizing diverse heterocyclic compounds (Nikolaenkova et al., 2019).
Applications in Antimicrobial and Antioxidant Studies
The structural analogs of ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate have been explored for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized compounds that demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016). These studies suggest that derivatives of ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate could be valuable in developing new antimicrobial and antioxidant agents.
Propriétés
IUPAC Name |
ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-11-7-16(8-12-18)25-20(28)14-33-19-13-21(29)27(17-9-5-15(24)6-10-17)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIJFMFWVBHFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)




